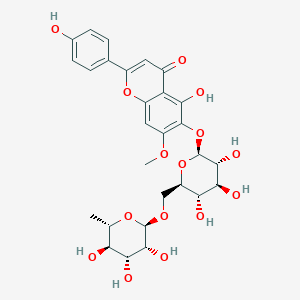

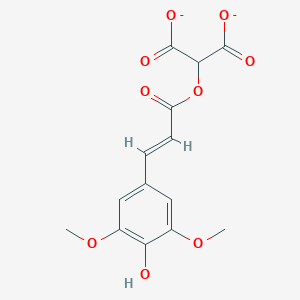

![molecular formula C17H23F2N3O3 B1263804 4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)

4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[2-[[(3,4-difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester is an organohalogen compound and a carbonyl compound.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

Synthesis of Aminopiperidines : A study demonstrated the synthesis of novel 4-aminopiperidines, exploring their potential as PAF-receptor antagonists, which is significant in understanding inflammatory processes and related diseases (Benmehdi et al., 2008).

Carboxyl-Protecting Group in Peptide Chemistry : The use of certain groups for carboxyl-protection of amino acids or peptides, involving esters, is crucial in peptide synthesis, a key area in drug development and biochemistry (Chantreux et al., 1984).

Mannich Reaction and Antimicrobial Activity : The study on Mannich reaction involving triazol-3-one derivatives, where compounds incorporating carboxylic acid or alcohol functionality were synthesized, reveals their potential antimicrobial applications (Fandaklı et al., 2012).

Hydrogenation Studies for Synthesis : Hydrogenation processes in synthesizing novel amino acids, including piperidinecarboxylic acid derivatives, highlight the exploration of new synthetic pathways relevant in pharmaceutical research (Bolós et al., 1994).

Synthesis of Pyrimidinecarboxylates : The creation of pyrimidinecarboxylates from certain aminomethylene derivatives showcases the synthetic chemistry involved in creating novel compounds with potential biological activities (Schenone et al., 1990).

Synthesis of GABA Transporter Compounds : The synthesis of labeled compounds, such as (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid, indicates their potential use in studying GABA transporter substances, relevant in neuroscience and pharmacology (Schirrmacher et al., 2000).

Antitumor and Antioxidant Activities of Benzothiophenes : The synthesis of cyanoacetamide derivatives, including benzothiophenes, from certain esters demonstrates their potential in antitumor and antioxidant activities, crucial in cancer research and therapy (Bialy & Gouda, 2011).

Resin Selectivity in Water Contamination : A study on the synthesis of 4-aminobenzoic acid derivatives, including (l-(4-pyridinyl), 2-(1-piperidinyl))ethyl ester, and their application in creating exchange resins for removing contaminants like Cr(VI) oxyanions from water, highlights its environmental and industrial applications (Heininger & Meloan, 1992).

Synthesis and Anticancer Activity of Piperidine Derivatives : Research on synthesizing piperidine-4-carboxylic acid ethyl ester-appended oxadiazole hybrids showed promising results as anticancer agents, contributing to the development of new cancer treatments (Rehman et al., 2018).

Palladium-Catalyzed Aminocarbonylation : The use of piperidines, such as 4-(ethoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation, demonstrates their role in complex chemical reactions, essential in industrial and pharmaceutical chemistry (Takács et al., 2014).

Synthesis of Carfentanil Precursors : The study on transforming amides to esters using Meerwein's reagent, with applications to the synthesis of carfentanil precursors, illustrates the compound's relevance in pharmaceutical synthesis (Kiessling & Mcclure, 1997).

Synthesis of Polyamides Containing Uracil and Adenine : Research involving the synthesis of polyamides containing uracil and adenine, using derivatives of piperidinecarboxylic acid, points to applications in biomaterials and drug delivery systems (Hattori & Kinoshita, 1979).

Propiedades

Nombre del producto |

4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester |

|---|---|

Fórmula molecular |

C17H23F2N3O3 |

Peso molecular |

355.4 g/mol |

Nombre IUPAC |

ethyl 4-[2-[(3,4-difluorobenzoyl)amino]ethylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H23F2N3O3/c1-2-25-17(24)22-9-5-13(6-10-22)20-7-8-21-16(23)12-3-4-14(18)15(19)11-12/h3-4,11,13,20H,2,5-10H2,1H3,(H,21,23) |

Clave InChI |

WBKCHECFGLABAB-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)N1CCC(CC1)NCCNC(=O)C2=CC(=C(C=C2)F)F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

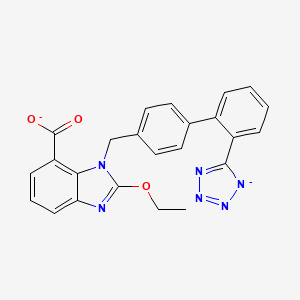

![[(1S,4S,5S,12S,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1263724.png)

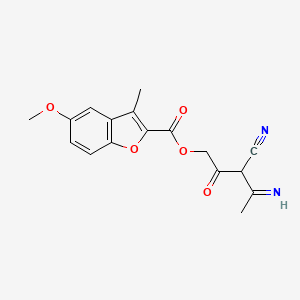

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1263731.png)

![(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate](/img/structure/B1263734.png)

![(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263735.png)

![methyl (1R,9R,10S,11R,12S,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1263742.png)

![[(1R,2S,5R,6R,7S,8R,9S,10S,11R,18R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B1263744.png)